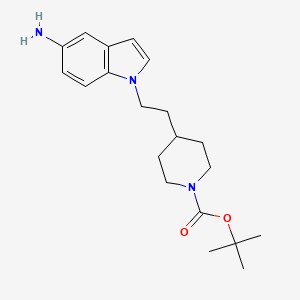
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring, an indole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperidine derivative under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The indole ring is known to bind to various receptors, which may explain its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Contains a similar indole and piperidine structure.
Uniqueness
tert-Butyl 4-(2-(5-amino-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is unique due to the specific positioning of the amino group on the indole ring and the ethyl linkage to the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H29N3O2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(5-aminoindol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23-11-7-15(8-12-23)6-10-22-13-9-16-14-17(21)4-5-18(16)22/h4-5,9,13-15H,6-8,10-12,21H2,1-3H3 |
InChI Key |
SWVRBJWWPAQGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)

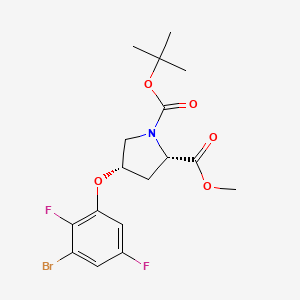
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
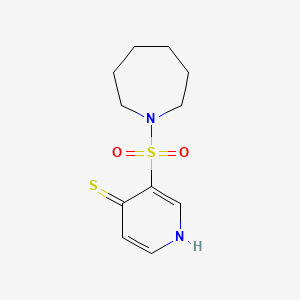

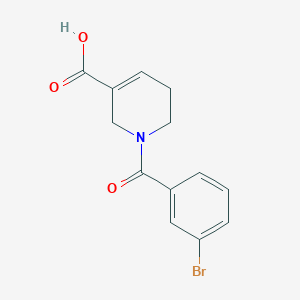
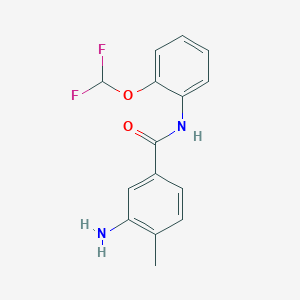
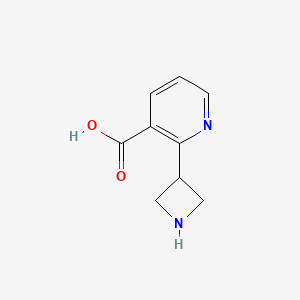
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)

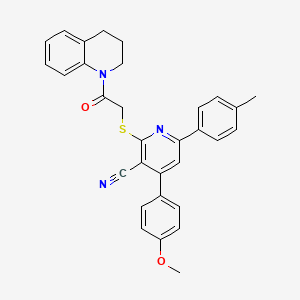
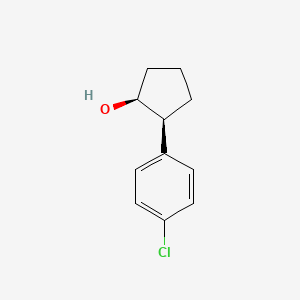
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
